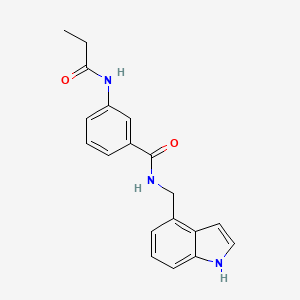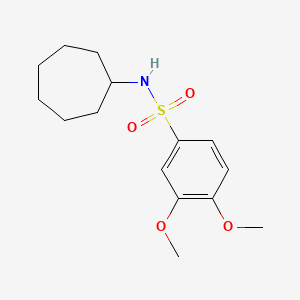
N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide
Descripción general
Descripción
N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide, also known as KP372-1, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide involves the inhibition of the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide disrupts the normal cellular processes that cancer cells rely on for survival, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide induces apoptosis, or programmed cell death, in cancer cells. The compound also causes cell cycle arrest, preventing cancer cells from dividing and multiplying. Additionally, N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide in lab experiments is its selective cytotoxicity towards cancer cells, which reduces the risk of harming normal cells. However, the compound has limitations in terms of its stability and solubility, which can affect its effectiveness in experiments.
Direcciones Futuras
Future research on N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide could focus on improving its stability and solubility to increase its effectiveness in cancer treatment. Additionally, studies could explore the use of N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide in combination with other cancer treatments to enhance its therapeutic effects. Further research could also investigate the potential use of N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide in other diseases, such as neurodegenerative disorders.
Aplicaciones Científicas De Investigación
N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide has been studied for its potential use in cancer treatment. Research has shown that the compound has selective cytotoxicity towards cancer cells, meaning it can kill cancer cells while sparing normal cells. N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and prostate cancer cells.
Propiedades
IUPAC Name |
N-(1H-indol-4-ylmethyl)-3-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-18(23)22-15-7-3-5-13(11-15)19(24)21-12-14-6-4-8-17-16(14)9-10-20-17/h3-11,20H,2,12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUUAPPZKGNTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=C3C=CNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-4-ylmethyl)-3-(propionylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B4018807.png)
![N-benzyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4018808.png)
![3,9-dimethyl-5-(methylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4018813.png)

![2,2,2-trichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4018828.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4018832.png)
![4-chloro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B4018845.png)
![1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4018847.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylpropanamide](/img/structure/B4018851.png)
![N-(2,4-dimethoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4018852.png)
![ethyl 5-(2,4-dimethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4018859.png)


![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4018889.png)